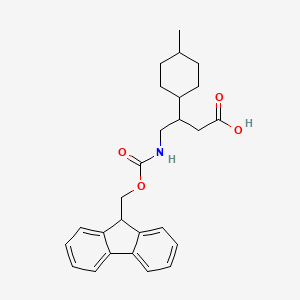
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)butanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Cyclohexyl Group Introduction: The 4-methylcyclohexyl group is introduced through a series of reactions, often starting with a cyclohexanone derivative.
Butanoic Acid Formation: The butanoic acid moiety is formed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes .
化学反应分析
Types of Reactions
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Bases and Acids: Triethylamine and hydrochloric acid are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)butanoic acid has a wide range of scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialized polymers and materials.
作用机制
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)butanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule.
相似化合物的比较
Similar Compounds
Fmoc-L-glutamic acid 1-allyl ester: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-L-glutamic acid: A simpler Fmoc-protected amino acid without the cyclohexyl group.
Uniqueness
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)butanoic acid is unique due to the presence of the 4-methylcyclohexyl group, which provides additional steric hindrance and can influence the compound’s reactivity and interactions in chemical and biological systems.
属性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-17-10-12-18(13-11-17)19(14-25(28)29)15-27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,17-19,24H,10-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXOHMFUAMVCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














